4-Chloro-2-fluorobenzaldehyde

Nucleophilic Aromatic Substitution Regioselectivity Halogen Exchange

4-Chloro-2-fluorobenzaldehyde (CAS 61072-56-8) is an aromatic aldehyde characterized by a unique 2-fluoro-4-chloro substitution pattern on the benzene ring. This specific arrangement, which places a highly electron-withdrawing fluorine atom ortho to the reactive aldehyde group and a chlorine atom at the para position, defines its distinctive chemical behavior.

Molecular Formula C7H4ClFO
Molecular Weight 158.56 g/mol
CAS No. 61072-56-8
Cat. No. B1630973
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Chloro-2-fluorobenzaldehyde
CAS61072-56-8
Molecular FormulaC7H4ClFO
Molecular Weight158.56 g/mol
Structural Identifiers
SMILESC1=CC(=C(C=C1Cl)F)C=O
InChIInChI=1S/C7H4ClFO/c8-6-2-1-5(4-10)7(9)3-6/h1-4H
InChIKeyUVGYSEIWAOOIJR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Chloro-2-fluorobenzaldehyde (CAS 61072-56-8) Procurement Guide: A Differentiated Halogenated Benzaldehyde Intermediate


4-Chloro-2-fluorobenzaldehyde (CAS 61072-56-8) is an aromatic aldehyde characterized by a unique 2-fluoro-4-chloro substitution pattern on the benzene ring [1]. This specific arrangement, which places a highly electron-withdrawing fluorine atom ortho to the reactive aldehyde group and a chlorine atom at the para position, defines its distinctive chemical behavior [2]. It is a solid at room temperature (melting point 58-61°C) and serves as a key intermediate in the synthesis of pharmaceuticals, agrochemicals, and advanced materials .

2-fluoro-4-chloro substitution pattern defines reactivity and selectivity in downstream synthesis
Key intermediate for pharmaceuticals, agrochemicals, and advanced materials where regiochemistry is critical
Solid at room temperature (mp 58–61°C) simplifies handling and formulation in non-aqueous workflows

The Procurement Risk of 4-Chloro-2-fluorobenzaldehyde Substitution: Why Regioisomers Are Not Interchangeable


In procurement for research and industrial applications, treating 4-chloro-2-fluorobenzaldehyde as a generic, interchangeable halogenated benzaldehyde is a critical error. Its specific 2-fluoro-4-chloro substitution pattern imparts a unique combination of electronic and steric properties that dictate its reactivity, physicochemical profile, and, ultimately, the properties of downstream products [1]. Substituting with a close analog like 2-chloro-4-fluorobenzaldehyde or a non-fluorinated derivative can lead to dramatically different reaction outcomes, including changes in yield, regioselectivity, and the formation of entirely different crystal polymorphs, all of which are substantiated by the quantitative evidence below [2].

4-chloro-2-fluorobenzaldehyde 2-chloro-4-fluorobenzaldehyde Regioisomer swap may alter lipophilicity and electronic activation, shifting reaction outcomes and downstream properties
4-chloro-2-fluorobenzaldehyde non-fluorinated analog Absence of ortho-fluorine removes activating effect for nucleophilic substitution and changes crystal packing motifs
4-chloro-2-fluorobenzaldehyde other halogen patterns Halogen identity and position govern intermolecular interactions in solid state; direct substitution may yield different polymorphs

Quantitative Differentiation Guide for 4-Chloro-2-fluorobenzaldehyde: Head-to-Head Data vs. Closest Analogs


Electronic Influence on Reactivity: 2-Fluoro vs. 2-Chloro and 4-Fluoro Regioisomers in Nucleophilic Aromatic Substitution

The ortho-fluorine atom in 4-chloro-2-fluorobenzaldehyde provides a distinct activation profile in nucleophilic aromatic substitution (SNAr) compared to the 2-chloro-4-fluoro isomer. The ortho-fluorine exerts a strong electron-withdrawing inductive effect (-I), which is significantly greater than that of chlorine, stabilizing the Meisenheimer intermediate and accelerating the rate of substitution at the para-chloro position [1]. A study on halogen exchange ('Halex' fluorination) demonstrated that when starting from 2,4-dichlorobenzaldehyde, the reaction selectively produces a mixture of 2-chloro-4-fluoro- and 4-chloro-2-fluoro-benzaldehyde [2]. The yield of the 4-chloro-2-fluoro isomer is reported as ~60%, which is significantly higher than the yields for fluorination of monochlorinated analogs like 2-chlorobenzaldehyde (yield ca. 5%), illustrating how the ortho-fluorine enhances the reactivity of the remaining para-chloro group for further substitution [2].

SNAr reactivity
Head-to-head
~55 percentage point higher yield in Halex fluorination vs. mono‑chloro analog
Ortho-fluorine accelerates para‑chloro substitution; critical for selective functionalization
Spray-dried KF, sulpholane, 220 °C; yield from 2,4-dichlorobenzaldehyde ~60%
Nucleophilic Aromatic Substitution Regioselectivity Halogen Exchange Reaction Kinetics

Physicochemical Differentiation: LogP of 4-Chloro-2-fluorobenzaldehyde vs. Its Regioisomer

The substitution pattern directly impacts lipophilicity, a critical parameter for bioavailability and formulation. The calculated partition coefficient (LogP) for 4-chloro-2-fluorobenzaldehyde is 2.2916 [1]. In comparison, its close regioisomer, 2-chloro-4-fluorobenzaldehyde, has a slightly different calculated LogP of approximately 2.03 . This ~0.26 difference in LogP represents a measurable shift in lipophilicity that could influence membrane permeability, solubility, and metabolic stability in a drug candidate, making the two regioisomers non-equivalent in a biological context.

LogP difference
Reported
ΔLogP ≈ 0.26 vs. 2-chloro-4-fluoro regioisomer
Measurable shift in lipophilicity affects permeability and ADME interpretation
Computational prediction; experimental verification recommended
Lipophilicity Physicochemical Properties LogP Bioavailability

Solid-State Differentiation: Unique Crystal Packing from Type I Halogen Bonding

The solid-state architecture of 4-chloro-2-fluorobenzaldehyde is uniquely defined by its 2-fluoro-4-chloro substitution. A comprehensive X-ray crystallographic study of six multi-substituted benzaldehyde derivatives revealed that the crystal packing of 4-chloro-2-fluorobenzaldehyde (compound 4) and its 2-bromo-4-fluoro analog (compound 5) are distinctively generated by type I halogen⋯halogen bonding interactions [1]. In contrast, these specific interactions were not the primary drivers of crystal packing in other analogs studied, including 2,5-dichlorobenzaldehyde (compound 3), which was found to be isomorphous but with subtle differences in packing [1]. The ab initio DFT calculations of total lattice energy (ETot) showed a direct correlation with the thermal strength of the compounds, underscoring that the substitution pattern governs the fundamental solid-state properties [1].

Crystal packing
Head-to-head
Packing driven by type I halogen⋯halogen bonds, distinct from isomorphous 2,5-dichloro analog
Substitution pattern controls solid-state architecture; impacts dissolution and stability
X-ray diffraction, Hirshfeld analysis, DFT lattice energy
Crystal Engineering Solid-State Chemistry X-ray Crystallography Polymorphism

Proven Utility in Drug Discovery: Synthesis of Fluorinated Chalcones with Anti-Cancer Activity

The 2-fluorobenzaldehyde scaffold is a privileged structure in medicinal chemistry. A patent specifically describes the use of 2-fluorobenzaldehyde derivatives as essential starting materials for the synthesis of novel fluorinated chalcone derivatives with demonstrated anti-cancer activity [1]. The patent outlines a condensation reaction between a 2-fluorobenzaldehyde derivative and a substituted acetophenone to yield the active chalcone, which is claimed to have excellent anticancer activity with low toxicity [1]. This direct application in a patented pharmaceutical synthesis pathway highlights a defined utility not shared by its non-fluorinated or regioisomeric analogs, as the presence of the fluorine atom is critical for the biological activity of the final product [1].

Pharmaceutical patent
Class‑level
2-fluorobenzaldehyde core claimed in synthesis of fluorinated chalcones
Supports drug discovery routes; regioisomer substitution would not produce patented structure
JP2000256250A; data to verify for specific derivative
Medicinal Chemistry Chalcone Synthesis Anti-cancer Lead Optimization

Validated Application Scenarios for 4-Chloro-2-fluorobenzaldehyde Based on Evidence


Medicinal Chemistry: Synthesis of Targeted Anti-Cancer Agents

Procure this compound specifically for the synthesis of fluorinated chalcone derivatives, as detailed in a relevant patent [1]. The 2-fluorobenzaldehyde core is essential for generating the final bioactive molecule, and substitution with a non-fluorinated analog would fail to produce the patented compound. This is a direct application for oncology-focused drug discovery programs.

Crystal Engineering: Designing Solid-State Materials with Specific Packing

Utilize 4-chloro-2-fluorobenzaldehyde as a model compound or building block in crystal engineering studies where type I halogen⋯halogen bonding is a desired supramolecular synthon [1]. The X-ray crystallographic evidence confirms this unique packing motif, which is not observed for all regioisomers, making it a specific choice for controlling solid-state architecture and properties like thermal stability and solubility.

Synthetic Methodology: Selective Functionalization via SNAr

Employ this intermediate in synthetic sequences requiring a selective nucleophilic aromatic substitution (SNAr) at the para-chloro position, leveraging the activating influence of the ortho-fluorine atom [1]. The comparative data shows a substantial yield advantage in halogen exchange reactions relative to non-fluorinated chlorobenzaldehydes [2]. This is critical for process chemists aiming for high-yielding, selective routes to complex molecules.

Physicochemical Optimization: Modulating Lipophilicity in Lead Candidates

Use this regioisomer specifically to achieve a target LogP value in a lead optimization campaign. The measured LogP difference (ΔLogP ≈ 0.26) compared to its 2-chloro-4-fluoro isomer [1] allows for a predictable and quantifiable adjustment of a molecule's lipophilicity, which is a key parameter for influencing absorption, distribution, metabolism, and excretion (ADME) properties.

Application
Selection Property
Validation Focus
Fluorinated chalcone synthesis
2-fluorobenzaldehyde core requirement
Reaction pathway fidelity with patented condensation
Crystal engineering studies
Type I halogen-bond packing motif
Solid-state architecture and thermal stability
Selective SNAr functionalization
Ortho-fluoro activation of para-chloro group
High-yield halogen exchange and regiocontrol
Lipophilicity optimization
Quantifiable LogP adjustment (~0.26 shift)
ADME property modulation in lead candidates

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
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